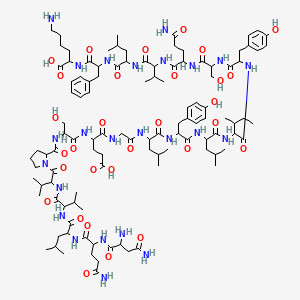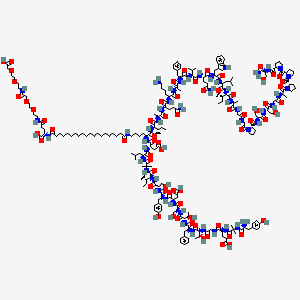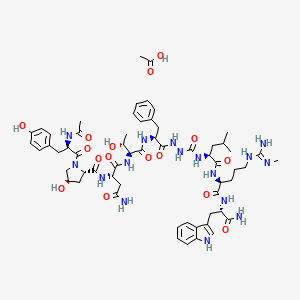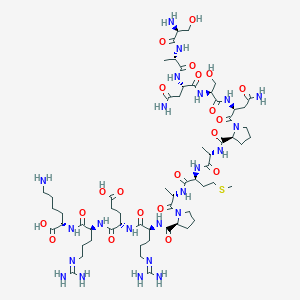
NP 396
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of NP 396 is C50H71N13O14 . This indicates that it is composed of 50 carbon atoms, 71 hydrogen atoms, 13 nitrogen atoms, and 14 oxygen atoms. The sequence of NP 396 is FQPQNGQFI, which corresponds to the amino acids Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile .Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis and Characteristics
Nanoparticle (NP) technology is at the forefront of modern nanotechnology, focusing on methods of NP synthesis and analyzing their characteristics. Engineered NPs have opened avenues in various fields such as healthcare, food and feed, cosmetics, biomedical science, energy science, and drug-gene delivery. The ability to engineer water-soluble NPs has led to their use in basic and applied biomedical research. However, the high toxicity of NPs for living organisms is a significant limiting factor in their in-vivo applications. Studies on toxic effects of NPs aim at identifying the targets and mechanisms of their harmful effects, carried out in cell culture and animal models (Sukhanova et al., 2018).
Biomedical Applications
The field of NP technology has seen immense interest in bioimaging and biosensing research. It has demonstrated capabilities in obtaining sensitive data non-invasively, holding promise for early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery. The development of silica-based multimodal/multifunctional NPs for bioimaging applications and silica NPs for biosensing applications are significant advancements in this field. The process involves design, synthesis, surface modification, and bioconjugation, each step being critical to the overall performance of NPs (Tallury et al., 2008).
Plant-derived Nanostructures
Plants offer a cost-effective, sustainable, and renewable platform for the production of natural NPs. Plant-derived nanostructures and NPs have functional applications in multiple disciplines, such as healthcare, biomedical science, and agriculture. This has necessitated an understanding of plants as ideal sources for the production of useful nanostructures and NPs with functions in various fields (Mohammadinejad et al., 2016).
Drug Delivery and Gene Expression
In the context of drug delivery and gene expression, biodegradable SN-38 loaded NPs have been developed with various surface properties. The study aimed to compare the biological performance of these NPs, focusing on nano-bio interactions, cell internalization, gene expression, and biodistribution studies. The findings from these studies can shape the potential of designed nanocarriers for therapeutic applications (Dimchevska et al., 2017).
Eigenschaften
CAS-Nummer |
158475-79-7 |
|---|---|
Produktname |
NP 396 |
Molekularformel |
C₅₀H₇₁N₁₃O₁₄ |
Molekulargewicht |
1078.18 |
Sequenz |
One Letter Code: FQPQNGQFI |
Synonyme |
NP 396 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







